9'-(Benzyloxy)-4a',13'-diol Naloxone is a chemical compound closely related to Naloxone, an opioid antagonist primarily used to counteract the effects of opioid overdose. This compound features a benzyloxy group, which enhances its pharmacological properties. It is classified under the category of synthetic organic compounds and is notable for its role in opioid receptor interactions.
The compound can be synthesized through various methods, often involving modifications of the naloxone structure to introduce the benzyloxy group. Its synthesis can be traced back to research focused on improving the efficacy and specificity of opioid antagonists.
9'-(Benzyloxy)-4a',13'-diol Naloxone is classified as an opioid antagonist due to its ability to bind to opioid receptors in the central nervous system, thereby blocking the effects of opioids. It is also categorized as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring.
The synthesis of 9'-(Benzyloxy)-4a',13'-diol Naloxone typically involves several steps:
The molecular structure of 9'-(Benzyloxy)-4a',13'-diol Naloxone can be represented as follows:
9'-(Benzyloxy)-4a',13'-diol Naloxone can undergo various chemical reactions:
The mechanism by which 9'-(Benzyloxy)-4a',13'-diol Naloxone exerts its effects involves:
Research indicates that naloxone derivatives exhibit varying affinities for different opioid receptor subtypes, influencing their therapeutic effectiveness.
Characterization studies reveal that variations in substituents (like the benzyloxy group) significantly affect both solubility profiles and receptor binding affinities.
9'-(Benzyloxy)-4a',13'-diol Naloxone has several applications in scientific research:
The structural optimization of 9'-(Benzyloxy)-4a',13'-diol Naloxone focuses on overcoming the short duration of action (~1 hour) of native naloxone, which is inadequate for countering long-acting opioids like fentanyl (half-life ~7 hours). The core strategy involves:
Table 1: Pharmacokinetic Comparison of Naloxone Formulations
Parameter | Native Naloxone | 9'-(Benzyloxy)-4a',13'-diol Naloxone |
---|---|---|
Half-life | 1–1.5 hours | >72 hours |
Release Mechanism | Direct absorption | Enzymatic hydrolysis (CES2-dependent) |
Cmax Proportionality | Dose-linear | Dose-sustained |
The benzyloxy moiety serves dual functions in minimizing central nervous system (CNS) exposure:
The prodrug leverages pH-dependent solubility shifts to create a subcutaneous depot:
Table 2: Physicochemical Properties Driving Depot Formation
Property | AG10-L-E2-Naloxone | Naloxone | C12-E2-Naloxone |
---|---|---|---|
logD₇.₄ | 1.5 | 1.2 | 2.0 |
Solubility (pH 7.4) | 44 µM | 170 µM | 5 µM |
Zwitterionic Form | Yes | No | No |
The structural synergy between the benzyloxy group, diol configuration, and ionizable groups enables a novel delivery paradigm that merges extended opioid antagonism with minimized neurocentric side effects [2] [3].
CAS No.: 62968-45-0
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 1356964-77-6
CAS No.:
CAS No.: